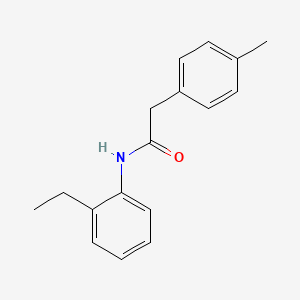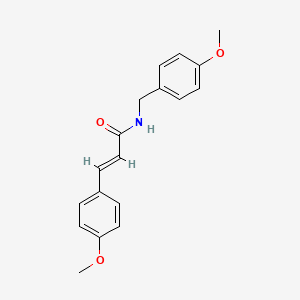![molecular formula C19H29N3O2 B5871714 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, also known as IBUP, is a chemical compound that has gained attention in scientific research due to its potential in various applications. IBUP is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
The mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain, improve cognitive function, and potentially reduce the progression of Alzheimer's disease. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other conditions such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, including its use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide may also have potential in the treatment of other conditions such as arthritis and cardiovascular disease, due to its anti-inflammatory and antioxidant properties. Further research is needed to fully understand the potential applications of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide in various fields of study.
Métodos De Síntesis
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2,2-dimethylpropanoyl chloride. The reaction occurs in the presence of a base such as sodium carbonate, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as well as in the treatment of other neurological disorders.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)22-12-10-21(11-13-22)16-8-6-15(7-9-16)20-18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVVXLDFXJAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

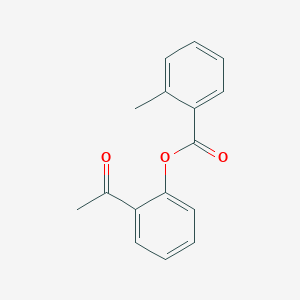
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)
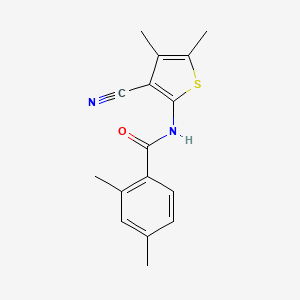
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
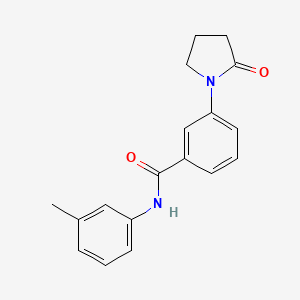
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
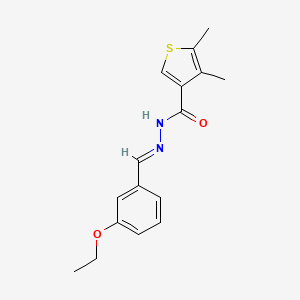
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
